Cas no 1356111-30-2 (Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate)
Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate
- SB56641
- A902495
- 1356111-30-2
- Ethyl2-(hydroxymethyl)pyrimidine-4-carboxylate
- DTXSID70745214
-
- MDL: MFCD20261155
- Inchi: 1S/C8H10N2O3/c1-2-13-8(12)6-3-4-9-7(5-11)10-6/h3-4,11H,2,5H2,1H3
- InChI Key: NUXNOUAPVRCHJK-UHFFFAOYSA-N
- SMILES: O(C(C1C=CN=C(CO)N=1)=O)CC
Computed Properties
- Exact Mass: 182.06914219g/mol
- Monoisotopic Mass: 182.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 72.3Ų
Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM166127-1g |
Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate |
1356111-30-2 | 95% | 1g |
$888 | 2021-08-05 | |
| Chemenu | CM166127-1g |
Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate |
1356111-30-2 | 95% | 1g |
$961 | 2023-02-18 | |
| Ambeed | A452282-1g |
Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate |
1356111-30-2 | 95+% | 1g |
$971.0 | 2024-04-24 |
Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate Suppliers
Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate
Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate (CAS No. 1356111-30-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate, identified by its CAS number 1356111-30-2, is a significant compound in the realm of pharmaceutical chemistry. This compound, featuring a pyrimidine core structure, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both a hydroxymethyl group and an ester functionality makes it a valuable intermediate for the development of novel therapeutic agents.
The Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate molecule exhibits a unique chemical profile that facilitates its use in multiple synthetic pathways. Its pyrimidine ring, a heterocyclic aromatic system, is known for its stability and reactivity, making it an ideal scaffold for medicinal chemistry interventions. The hydroxymethyl group (-CH₂OH) introduces hydrophilicity, enhancing solubility and bioavailability, while the ester group (-COOEt) provides a handle for further functionalization via hydrolysis or transesterification reactions.
In recent years, the pharmaceutical industry has seen a surge in the demand for pyrimidine derivatives due to their broad spectrum of biological activities. These derivatives are particularly relevant in the development of antiviral, anticancer, and anti-inflammatory agents. The Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate serves as a crucial building block in these syntheses, enabling researchers to construct complex structures with high precision.
One of the most compelling applications of this compound is in the synthesis of nucleoside analogs. Nucleoside analogs are pivotal in antiviral therapies, particularly those targeting RNA and DNA viruses. The pyrimidine core mimics natural nucleobases, allowing these analogs to interfere with viral replication mechanisms. For instance, modifications of the hydroxymethyl group can lead to the development of potent inhibitors that disrupt viral polymerase activity. This has been particularly relevant in the context of emerging viral threats, where rapid drug development is essential.
The ester functionality of Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate also plays a critical role in drug design. Ester groups are commonly used as protecting groups or as points of modification to enhance pharmacokinetic properties. For example, enzymatic hydrolysis of the ester can release a free carboxylic acid group, which can then be further functionalized into amides or other pharmacologically relevant moieties. This flexibility makes it an indispensable tool in synthetic organic chemistry.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes. The use of Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate as an intermediate aligns with these principles by enabling multi-step syntheses with minimal waste generation. Catalytic methods, particularly those employing transition metals like palladium or copper, have been explored to enhance reaction efficiency and selectivity. These approaches not only reduce environmental impact but also improve scalability for industrial applications.
The compound's utility extends beyond antiviral applications. In oncology research, pyrimidine derivatives have been investigated for their potential as kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is often associated with cancer progression. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The scaffold provided by Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate allows for structural modifications that can fine-tune binding interactions with kinase targets.
In addition to its role in drug development, this compound has found applications in materials science and agrochemicals. Pyrimidine-based polymers and coatings exhibit unique properties such as UV resistance and thermal stability, making them suitable for advanced material applications. Similarly, pyrimidine derivatives serve as key components in crop protection agents due to their ability to interact with biological targets in pests and weeds.
The synthesis of Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate itself is an area of active research. Traditional methods often involve multi-step sequences starting from readily available precursors like malonates or acetoacetates. However, newer approaches leverage biocatalysis and flow chemistry to streamline production processes. These innovations not only improve yield but also enhance safety by reducing reliance on hazardous reagents.
The future prospects for this compound are promising, driven by ongoing research into novel therapeutic modalities and sustainable chemical practices. As computational methods advance, virtual screening techniques are being increasingly employed to identify promising candidates for further optimization. This high-throughput approach accelerates the discovery process by rapidly evaluating large libraries of compounds.
In conclusion, Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate (CAS No.1356111-30-2) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features make it an invaluable intermediate for developing a wide range of bioactive molecules across multiple therapeutic areas. With continued advancements in synthetic methodologies and drug discovery technologies, this compound is poised to remain at the forefront of medicinal chemistry innovation.
1356111-30-2 (Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate) Related Products
- 54198-73-1(Methyl 2,6-dimethylpyrimidine-4-carboxylate)
- 76240-14-7(Ethyl 2-methylpyrimidine-4-carboxylate)
- 944899-56-3(Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate)
- 1196146-89-0(Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride)
- 1240598-21-3(ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate)
- 357926-58-0(4-Pyrimidinecarboxylic acid, 2-cyano-, ethyl ester)
- 62846-82-6(Ethyl 4-Pyrimidinecarboxylate)
- 148149-29-5(Ethyl 6-methylpyrimidine-4-carboxylate)
- 1356111-33-5(Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate)
- 73955-55-2(Methyl 2-methylpyrimidine-4-carboxylate)